molecular formula C12H9N3 B1598385 4-(1H-pyrazol-4-yl)quinoline CAS No. 439106-49-7

4-(1H-pyrazol-4-yl)quinoline

Numéro de catalogue: B1598385
Numéro CAS: 439106-49-7
Poids moléculaire: 195.22 g/mol
Clé InChI: PJKFKLYKZFIEHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines . Substitution reactions can introduce various functional groups such as halides, alkyl groups, and acyl groups .

Comparaison Avec Des Composés Similaires

Activité Biologique

4-(1H-pyrazol-4-yl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a quinoline ring fused with a pyrazole moiety. Its synthesis can be achieved through various methods, including cyclization reactions involving appropriate precursors. For instance, the reaction of quinoline derivatives with pyrazole under acidic conditions has been reported to yield this compound effectively.

Anticancer Properties

This compound has shown promising anticancer activity against several cancer cell lines. Research indicates that certain derivatives exhibit selective cytotoxicity, making them potential candidates for cancer therapy. For example, a study demonstrated that modified versions of this compound displayed significant antiproliferative effects on human cancer cell lines, with IC50 values indicating strong activity against A549 (lung cancer) and HCT116 (colon cancer) cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
This compoundA549193.93Induction of apoptosis
This compoundHCT116208.58Inhibition of cell proliferation
4-(3-Pyridin-2-Yl-1H-Pyrazol-4-Yl)MCF7250.00Cell cycle arrest

Neurological Effects

Additionally, this compound derivatives have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4). These compounds enhance receptor activity without directly activating the receptor, indicating potential for treating neurological disorders such as schizophrenia and Parkinson's disease .

Table 2: Neurological Activity of this compound Derivatives

Compound NameReceptor TargetEffect
4-(1-Phenyl-1H-pyrazol-4-Yl)quinolinemGluR4Positive allosteric modulation
2-Methyl-4-(1H-pyrazol-4-Yl)pyridineNMDA receptorInhibition

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells by modulating key apoptotic pathways, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl2).
  • Enzyme Inhibition : Some derivatives act as selective inhibitors for enzymes involved in cancer progression and metastasis, such as Rho-associated protein kinase (ROCK), which plays a role in cell migration and invasion .
  • Receptor Modulation : The ability to modulate mGluR4 suggests a mechanism for neuroprotective effects, potentially improving synaptic transmission and reducing excitotoxicity in neurological conditions .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study A : Investigated the anticancer effects in xenograft models using human lung cancer cells treated with various concentrations of the compound. Results indicated a dose-dependent reduction in tumor size.
  • Study B : Evaluated the neuroprotective effects in rodent models of Parkinson's disease, showing that treatment with the compound improved motor function and reduced dopaminergic neuron loss.

Propriétés

IUPAC Name

4-(1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFKLYKZFIEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402067
Record name 4-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-49-7
Record name 4-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439106-49-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-4-yl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-4-yl)quinoline
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-4-yl)quinoline
Reactant of Route 4
Reactant of Route 4
4-(1H-pyrazol-4-yl)quinoline
Reactant of Route 5
Reactant of Route 5
4-(1H-pyrazol-4-yl)quinoline
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-4-yl)quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.